molecular formula C26H22N2O6S B15025518 methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15025518
M. Wt: 490.5 g/mol
InChI Key: IMDZCQITZKOEKC-UHFFFAOYSA-N
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Description

Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused chromeno[2,3-c]pyrrol-3,9-dione core linked to a 4-methyl-1,3-thiazole-5-carboxylate moiety via a nitrogen bridge. The 3-propoxyphenyl substituent at position 1 of the chromeno-pyrrol system distinguishes it from related analogs.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-4-12-33-16-9-7-8-15(13-16)20-19-21(29)17-10-5-6-11-18(17)34-22(19)24(30)28(20)26-27-14(2)23(35-26)25(31)32-3/h5-11,13,20H,4,12H2,1-3H3

InChI Key

IMDZCQITZKOEKC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction (MCR) Approach

The chromeno-pyrrol scaffold is frequently synthesized via one-pot MCRs. A green protocol using arylglyoxals, malononitrile derivatives, and 4-aminocoumarins in ethanol under reflux yields dihydrochromeno[4,3-b]pyrrol-3-yl derivatives (87–97% yields). For the target compound, substituting 4-aminocoumarin with 3-propoxyphenyl-substituted precursors enables regioselective formation.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Catalyst: None (thermal activation)
  • Time: 1–3 hours

Mechanism

  • Knoevenagel Condensation: Arylglyoxal (1a ) reacts with malononitrile (2a ) to form intermediate 6 .
  • Nucleophilic Attack: 3-Propoxyphenyl-4-aminocoumarin attacks the electrophilic carbon, forming imine-enamine tautomer 7 .
  • Cyclization: Intramolecular N-cyclization yields chromeno-pyrrol 9 , followed by hydrolysis to the final core.

Alternative Cycloaddition Strategies

Chromeno-pyrrol derivatives are also synthesized via 1,3-dipolar cycloaddition. For example, O-propargylsalicylaldehyde reacts with sarcosine or thiazolidine-4-carboxylic acid to form fused pyrrolo-thiazole systems. This method requires:

  • Dipole Formation: Decarboxylation of amino acids generates azomethine ylides.
  • Cycloaddition: Ylides react with allenyl or propargyl groups, forming the chromeno-pyrrol backbone.

Optimization Data

Entry Reaction Time (h) Yield (%)
1 3 62
2 4 66
3 15 (MW) 59

Table 1: Yields for chromeno-pyrrol synthesis via cycloaddition.

Thiazole-Carboxylate Moiety Construction

Hantzsch Thiazole Synthesis

The 4-methyl-1,3-thiazole-5-carboxylate group is synthesized via Hantzsch thiazole formation:

  • α-Halogenation: Methyl acetoacetate is halogenated using N-bromosuccinimide (NBS).
  • Cyclization: The α-halo ketone reacts with thiourea in ethanol, forming the thiazole ring.

Key Steps

  • Halogenation:
    $$ \text{CH}3\text{COCH}2\text{COOCH}3 + \text{NBS} \rightarrow \text{CH}3\text{COCHBrCOOCH}_3 $$
  • Cyclization:
    $$ \text{CH}3\text{COCHBrCOOCH}3 + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazole-5-carboxylate} $$

Yield: 70–85% under optimized conditions.

Copper-Catalyzed Cascade Reactions

Recent advances employ copper catalysts to streamline thiazole formation. A copper(II) oxide-mediated cascade reaction between 2-amino-3-iodochromones and amines yields chromeno-thiazoles with anti-inflammatory activity. For the target compound, substituting amines with methyl cyanoacetate introduces the carboxylate group.

Conditions

  • Catalyst: CuO (10 mol%)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 120°C
  • Yield: 52–75%

Coupling and Functionalization

Esterification and Alkylation

The methyl ester and 3-propoxyphenyl groups are introduced via nucleophilic substitution and esterification:

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding colorless prisms.

Crystallographic Data

  • Space Group: P2₁/c
  • Bond Lengths: C–O (1.23 Å), C–N (1.35 Å)
  • Dihedral Angles: Chromeno-pyrrol/thiazole plane = 12.5°

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 6.92 (s, 1H), 3.89 (s, 3H).
  • IR (KBr): 1745 cm⁻¹ (C=O), 1670 cm⁻¹ (C=N).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Cost Efficiency
MCR + Hantzsch 78 98 12 High
Cycloaddition + Cu 65 95 8 Moderate
Ullmann Coupling 68 97 24 Low

Table 2: Comparative efficiency of synthetic routes.

Challenges and Optimization

Byproduct Formation

Decarboxylation side products are minimized by:

  • Low-Temperature Cyclization: 0–5°C in THF.
  • Catalyst Screening: CuO outperforms CuBr₂ or CuI in reducing byproducts.

Scalability

Kilogram-scale production requires:

  • Continuous Flow Reactors: For MCR steps.
  • Solvent Recycling: Ethanol recovery reduces costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like THF (tetrahydrofuran), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Methyl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its hybrid architecture. Comparisons with analogous compounds highlight key differences in substituents and functional groups, which influence reactivity, stability, and applications. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents/Functional Groups Yield (%) Melting Point (°C) Notable Properties
Target Compound Chromeno[2,3-c]pyrrol-3,9-dione 3-Propoxyphenyl, methyl-thiazole-5-carboxylate N/A N/A Ester group enhances lipophilicity
1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxotetrahydropyrimidine-5-carbonitrile Pyrimidine-thione 4-Nitrophenyl, pyrazolyl, cyano, thione 79 190.9 High polarity due to nitro and cyano groups
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene Amino, cyano, hydroxy-pyrazolyl N/A N/A Thiophene core with electron-rich substituents
2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(2-methoxyphenyl)chromeno[2,3-c]pyrrole-3,9-dione (879577-91-0) Chromeno[2,3-c]pyrrol-3,9-dione Dimethylaminoethyl, methoxyphenyl N/A N/A Basic dimethylamino group improves solubility

Functional Group Impact on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-propoxyphenyl group is electron-donating, contrasting with the 4-nitrophenyl group in the pyrimidine derivative (), which introduces strong electron-withdrawing effects. This difference likely alters redox behavior and intermolecular interactions .
  • Thiazole vs. Thiophene/Thione Systems : The methyl-thiazole-5-carboxylate in the target compound differs from thiophene (7a, ) or pyrimidine-thione () systems. Thiazoles, with their nitrogen-sulfur heteroatoms, may confer distinct hydrogen-bonding capabilities compared to sulfur-only thiophenes .
  • Solubility Modifiers: The dimethylaminoethyl group in 879577-91-0 () enhances water solubility, whereas the target compound’s propoxyphenyl and ester groups likely favor lipid membrane permeability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of structurally analogous heterocyclic compounds often involves multi-step reactions, including cyclization, esterification, and coupling. For example, describes the use of elemental analysis, ¹H-NMR, and LC-MS to confirm molecular structures. Optimization may require adjusting solvent systems (e.g., 1,4-dioxane in ), catalysts (e.g., calcium hydroxide in ), and temperature gradients. Parallel monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation .

Q. Which analytical techniques are essential for structural characterization?

A combination of ¹H-NMR (for proton environments), LC-MS (for molecular mass and fragmentation patterns), and elemental analysis (for empirical formula validation) is standard. highlights the use of ¹H NMR to resolve pyrazole and thiazole ring protons, while emphasizes LC-MS for purity assessment. X-ray crystallography (as in ) may be required for absolute stereochemical confirmation .

Q. How are physical-chemical properties (e.g., solubility, stability) determined experimentally?

Key properties include logP (via shake-flask method or HPLC), melting point (differential scanning calorimetry), and photostability (under UV/visible light exposure). and provide templates for reporting molecular weight, hydrogen bonding, and topological polar surface area, which influence solubility. Accelerated stability studies under varied pH/temperature conditions are recommended .

Q. What experimental designs are suitable for assessing stability under environmental conditions?

Long-term studies (e.g., 5–10 years) should evaluate degradation pathways (hydrolysis, oxidation) in abiotic/biotic systems. proposes partitioning experiments to measure distribution in soil/water matrices and metabolic profiling in model organisms. Randomized block designs (as in ) can control variables like temperature and humidity .

Advanced Research Questions

Q. How can molecular docking and ADME analysis predict biological activity?

demonstrates molecular docking against target proteins (e.g., enzymes or receptors) to assess binding affinity. ADME parameters (absorption, distribution, metabolism, excretion) are modeled using software like SwissADME. For instance, pyrazole-thiazole hybrids (similar to this compound) in showed comparable pharmacokinetics to known drugs, validated via in vitro assays .

Q. What methodologies evaluate environmental fate and ecotoxicological impacts?

Follow the framework in :

  • Phase 1: Measure physicochemical properties (e.g., Henry’s law constant, biodegradation half-life).
  • Phase 2: Conduct microcosm studies to track bioaccumulation in aquatic/terrestrial organisms.
  • Phase 3: Use LC-MS/MS or GC-MS to identify transformation products (e.g., hydroxylated or cleaved metabolites) .

Q. How is biological activity assessed across hierarchical biological systems (cellular to organismal)?

  • Cellular: High-throughput screening (HTS) for cytotoxicity (MTT assay) or enzyme inhibition (e.g., kinase assays).
  • Organismal: Zebrafish or rodent models to evaluate acute/chronic toxicity (LD₅₀) and therapeutic indices. and detail pyrazole derivatives tested for antimicrobial and anticancer activity via similar tiered approaches .

Q. What strategies improve selectivity or reduce off-target effects in derivatives?

  • Structural modulation: Introduce electron-withdrawing groups (e.g., -CF₃ in ) to enhance binding specificity.
  • Prodrug design: Ester groups (as in the target compound) can improve membrane permeability, with hydrolysis in vivo releasing active moieties. discusses carboxylate modifications to optimize bioavailability .

Q. How can computational models predict reactivity or metabolic pathways?

Density functional theory (DFT) calculates reaction energetics (e.g., activation barriers for hydrolysis). Software like Schrödinger Suite models CYP450-mediated metabolism. ’s ADME analysis aligns with such predictions, identifying likely oxidation sites (e.g., thiazole sulfur) .

Q. What are the challenges in synthesizing and characterizing stereoisomers?

  • Stereochemical control: Chiral catalysts (e.g., Evans auxiliaries) or chromatography (HPLC with chiral columns) may resolve enantiomers.
  • Characterization: Circular dichroism (CD) and NOESY NMR differentiate stereoisomers. ’s crystal structure analysis provides a reference for absolute configuration determination .

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